Sodium ammonium hydrogen phosphate tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium ammonium hydrogen phosphate tetrahydrate, also known as microcosmic salt, is used in the laboratory as an essential ingredient of the microcosmic salt bead test for identification of metallic radicals . It is also used as intermediates and finds application in chemical research .

Synthesis Analysis

Ammonium sodium phosphate dibasic tetrahydrate can be used as a nitrogen and phosphorous source to synthesize biopolymers such as polyhydroxyalkanoate, a biodegradable plastic .

Molecular Structure Analysis

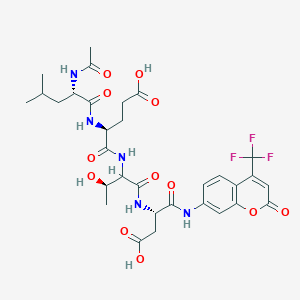

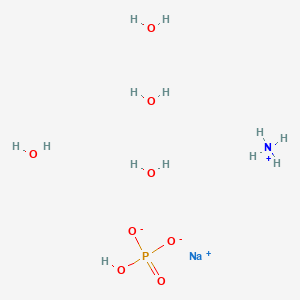

The molecular formula of this compound is H13NNaO8P . Its molecular weight is 209.07 g/mol . The linear formula is NaNH4HPO4 · 4H2O .

Chemical Reactions Analysis

The reaction for the formation of this compound is as follows: NH4H2PO4 + NaCl → NaNH4HPO4 + HCl .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.07 g/mol . It has a density of 1.54 g/cm3 . The melting point is 80 °C . It is soluble in water .

Scientific Research Applications

Synthesis and Material Applications : Sodium ammonium hydrogen phosphate tetrahydrate is synthesized using various techniques for material applications. For instance, Azimov et al. (2021) describe a method where sodium ammonium hydrogen phosphate is obtained by pre-neutralizing a purified solution of monoammonium phosphate with sodium carbonate. This substance's individuality and purity were established using X-ray diffraction, IR spectroscopy, thermogravimetry, and scanning electron microscopy, indicating its potential use in various material applications (Azimov et al., 2021).

Chemical Analysis and Environmental Applications : this compound also finds applications in chemical analysis and environmental science. For example, Wu et al. (2006) investigated the simultaneous removal of ammonium and phosphate by zeolite synthesized from fly ash as influenced by salt treatment, which could have implications for water treatment and environmental remediation processes (Wu et al., 2006).

Energy and Fuel Applications : In the context of energy and fuels, Barakat et al. (2015) explored ammonium phosphates as cheap and available products that could be utilized as hydrogen storage materials. This research points towards the potential use of this compound in energy storage and fuel applications (Barakat et al., 2015).

Applications in Biomedical Engineering : In biomedical engineering, Sun et al. (2016) synthesized a series of ω-aminoalkyl sodium hydrogen phosphates, which have potential applications as bioactive cosmetic ingredients and surface modifiers of bone minerals. This research suggests possible applications of this compound in the field of biomedical engineering (Sun et al., 2016).

Mechanism of Action

Target of Action

Sodium Ammonium Hydrogen Phosphate Tetrahydrate, also known as Ammonium Sodium Hydrogen Phosphate or Microcosmic Salt , is primarily used in the laboratory as an essential ingredient of the microcosmic salt bead test for identification of metallic radicals . It serves as a source of nitrogen and phosphorous, which are essential elements for various biological processes .

Mode of Action

The compound interacts with its targets by providing them with necessary elements, namely nitrogen and phosphorous . These elements play crucial roles in various biological processes, including the synthesis of biopolymers such as polyhydroxyalkanoate, a type of biodegradable plastic .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of biopolymers . The nitrogen and phosphorous supplied by the compound are incorporated into these polymers, influencing their structure and properties .

Pharmacokinetics

Its bioavailability is primarily determined by its solubility in water, which is reported to be 167 g/l .

Result of Action

The primary result of the action of this compound is the provision of nitrogen and phosphorous for the synthesis of biopolymers . This can lead to the production of biodegradable plastics, contributing to environmental sustainability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the solution . Moreover, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should be avoided, and personal protective equipment should be used as required .

Safety and Hazards

Sodium ammonium hydrogen phosphate tetrahydrate is stable under normal conditions . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Sodium ammonium hydrogen phosphate tetrahydrate can be achieved through a precipitation reaction by mixing aqueous solutions of sodium phosphate, ammonium hydroxide, and phosphoric acid.", "Starting Materials": [ "Sodium phosphate (Na3PO4)", "Ammonium hydroxide (NH4OH)", "Phosphoric acid (H3PO4)", "Water (H2O)" ], "Reaction": [ "Dissolve 7.5 g of sodium phosphate in 50 mL of water to make Solution A.", "Dissolve 3.5 g of ammonium hydroxide in 50 mL of water to make Solution B.", "Dissolve 4.5 g of phosphoric acid in 50 mL of water to make Solution C.", "Slowly add Solution B to Solution A with stirring until the pH reaches 9.5.", "Slowly add Solution C to the mixture with stirring until the pH reaches 7.5.", "Heat the mixture to 60°C and stir for 1 hour.", "Filter the resulting precipitate and wash it with water.", "Dry the precipitate at 100°C for 2 hours to obtain Sodium ammonium hydrogen phosphate tetrahydrate." ] } | |

CAS No. |

7783-13-3 |

Molecular Formula |

H8NNaO5P |

Molecular Weight |

156.03 g/mol |

IUPAC Name |

azanium;sodium;hydrogen phosphate;tetrahydrate |

InChI |

InChI=1S/H3N.Na.H3O4P.H2O/c;;1-5(2,3)4;/h1H3;;(H3,1,2,3,4);1H2 |

InChI Key |

VJLVGPOTLGZGPU-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+] |

Canonical SMILES |

N.O.OP(=O)(O)O.[Na] |

Synonyms |

NaNH4HPO4-4H2O, Microcosmic salt |

Origin of Product |

United States |

Q1: What is the significance of synthesizing Sodium Ammonium Hydrogen Phosphate Tetrahydrate from purified phosphoric acid?

A1: The research emphasizes the synthesis of high-purity this compound using purified extraction phosphoric acid []. This is crucial because impurities in the starting material can significantly impact the properties and applications of the final product. The study utilizes precipitation methods with various agents like sodium carbonate and barium carbonate to eliminate impurities, ensuring the production of a high-quality compound.

Q2: How is the purity and identity of the synthesized this compound confirmed?

A2: The researchers employ a combination of analytical techniques to verify the synthesized compound's purity and identity []. These techniques include:

Q3: The provided research mentions "Phosphorsalz". What are its historical applications in scientific research?

A3: While the provided research excerpts focus on synthesis and characterization of this compound, historical research reveals its use as "Phosphorsalz" in specific applications. For example, it has been used in conjunction with borax melts to crystallize various compounds for further study []. Additionally, its interaction with quartz and silicic acid has been a subject of investigation [].

Q4: Can you elaborate on the role of this compound in material science based on the provided research?

A4: Although the provided research focuses primarily on the synthesis and characterization of this compound, its application as a flux in material science, particularly with metal oxides like titanium dioxide [], can be inferred. Further research is needed to fully understand the specific interactions and outcomes in such applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)

![2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol](/img/structure/B590918.png)